(2-bromo-1-fluoroethylidene)cyclohexane
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Overview
Description
(2-Bromo-1-fluoroethylidene)cyclohexane is an organohalogen compound characterized by the presence of both bromine and fluorine atoms attached to an ethylidene group, which is further bonded to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-1-fluoroethylidene)cyclohexane typically involves the halogenation of cyclohexane derivatives. One common method includes the following steps:
Starting Material: Cyclohexane is used as the starting material.
Halogenation: The introduction of bromine and fluorine atoms is achieved through halogenation reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Fluorination can be achieved using reagents like hydrogen fluoride (HF) or fluorine gas (F2).
Reaction Conditions: These reactions are typically conducted under controlled temperatures and pressures to ensure selective halogenation and to avoid over-halogenation or side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common to optimize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-1-fluoroethylidene)cyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield alcohols or amines, while elimination reactions may produce alkenes.
Scientific Research Applications
(2-Bromo-1-fluoroethylidene)cyclohexane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of (2-bromo-1-fluoroethylidene)cyclohexane involves its interactions with molecular targets through its halogen atoms. The bromine and fluorine atoms can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, depending on the environment and reagents present. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
(2-Chloro-1-fluoroethylidene)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
(2-Bromo-1-chloroethylidene)cyclohexane: Contains both bromine and chlorine atoms.
(2-Iodo-1-fluoroethylidene)cyclohexane: Features an iodine atom instead of bromine.
Uniqueness: (2-Bromo-1-fluoroethylidene)cyclohexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. The combination of these halogens can influence the compound’s chemical behavior, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
2460754-24-7 |
---|---|
Molecular Formula |
C8H12BrF |
Molecular Weight |
207.1 |
Purity |
85 |
Origin of Product |
United States |
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